2,3,4,5,6-Pentafluorobenzylphosphonic acid

Catalog No.
S3335716
CAS No.
137174-84-6
M.F
C7H4F5O3P
M. Wt
262.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6-Pentafluorobenzylphosphonic acid

CAS Number

137174-84-6

Product Name

2,3,4,5,6-Pentafluorobenzylphosphonic acid

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methylphosphonic acid

Molecular Formula

C7H4F5O3P

Molecular Weight

262.07 g/mol

InChI

InChI=1S/C7H4F5O3P/c8-3-2(1-16(13,14)15)4(9)6(11)7(12)5(3)10/h1H2,(H2,13,14,15)

InChI Key

NTUQIHXUWNQRPZ-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)P(=O)(O)O

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)P(=O)(O)O

Synthesis:

2,3,4,5,6-Pentafluorobenzylphosphonic acid can be synthesized through various methods, with variations in starting materials and reaction conditions. One reported method involves the reaction of pentafluorobenzyl bromide with triethyl phosphite, followed by hydrolysis to obtain the desired product. []

Applications in Material Science:

Research suggests that 2,3,4,5,6-Pentafluorobenzylphosphonic acid can be used as a precursor for the synthesis of functional materials. For instance, studies have explored its application in the preparation of fluorinated self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit potential applications in various fields, including biosensing, molecular electronics, and corrosion protection. []

2,3,4,5,6-Pentafluorobenzylphosphonic acid is a phosphonic acid derivative characterized by its five fluorine atoms attached to a benzyl group. Its molecular formula is C₇H₄F₅O₃P, and it features a phosphonic acid functional group that imparts unique chemical properties. The presence of multiple fluorine atoms enhances its hydrophobicity and stability, making it particularly useful in various chemical applications.

  • Esterification: It can react with alcohols to form phosphonic esters. This reaction typically requires acidic conditions and can be reversed through hydrolysis.
  • Hydrolysis: The ester bonds in phosphonic esters are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding phosphonic acid.
  • Michaelis-Arbuzov Reaction: This reaction allows for the formation of phosphonate esters from phosphorus-containing compounds and alkyl halides .

The synthesis of 2,3,4,5,6-pentafluorobenzylphosphonic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,3,4,5,6-pentafluorobenzyl bromide and triethyl phosphite.
  • Michaelis-Arbuzov Reaction: These reactants undergo the Michaelis-Arbuzov reaction to form a phosphonate ester.
  • Hydrolysis: The resulting ester is hydrolyzed using a weakly acidic solution (e.g., hydrochloric acid) to yield 2,3,4,5,6-pentafluorobenzylphosphonic acid .

2,3,4,5,6-Pentafluorobenzylphosphonic acid has several applications:

  • Surface Modifications: It is used to modify metal oxide surfaces for enhanced stability and functionality in various materials science applications .
  • Chemical Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of other fluorinated compounds.
  • Nanotechnology: The compound is employed in the development of nanomaterials due to its ability to form stable coatings on nanoparticles.

Studies have shown that 2,3,4,5,6-pentafluorobenzylphosphonic acid interacts effectively with metal oxide surfaces such as zinc oxide. The interactions typically involve the formation of stable covalent bonds between the phosphonic acid groups and the metal oxide substrate. These interactions enhance the stability and functionality of the modified surfaces .

Several compounds share similarities with 2,3,4,5,6-pentafluorobenzylphosphonic acid due to their structural characteristics or functional groups. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Fluorobenzylphosphonic acidC₇H₈F₁O₃PFewer fluorine atoms; less hydrophobicity
2,4-Difluorobenzylphosphonic acidC₇H₆F₂O₃PTwo fluorines; different reactivity profile
Pentafluorophenylphosphonic acidC₆H₃F₅O₃PAromatic ring without benzyl group; higher acidity
Perfluorooctylphosphonic acidC₈F₁₈O₃PFully fluorinated; much higher hydrophobicity

The uniqueness of 2,3,4,5,6-pentafluorobenzylphosphonic acid lies in its specific arrangement of fluorine substituents on the benzyl ring combined with a phosphonic acid functional group. This configuration imparts distinct chemical properties that are advantageous for specific applications in material science and nanotechnology.

The pentafluorobenzyl group imposes profound electronic and steric modifications on the phosphonic acid framework. Fluorine’s high electronegativity (χ = 4.0) induces strong electron-withdrawing effects, polarizing the aromatic ring and adjacent phosphonic acid group. Density functional theory (DFT) calculations reveal a 13.5% reduction in electron density at the phosphorus atom compared to non-fluorinated benzylphosphonic acid [1] [4]. This delocalization stabilizes the deprotonated phosphonate anion, lowering the pK~a1~ value to approximately 1.8, compared to 2.3 for benzylphosphonic acid [3].

Sterically, the five fluorine atoms create a rigid, planar aromatic system with a van der Waals volume of 142 ų, 28% larger than the non-fluorinated analog [4]. This bulkiness restricts rotational freedom around the C–P bond, favoring a trans conformation where the phosphonic acid group aligns perpendicular to the aromatic plane. Such steric hindrance impacts molecular packing in crystalline phases, as evidenced by X-ray diffraction studies showing a 7.2 Å interlayer spacing in self-assembled monolayers [1].

Table 1: Comparative Electronic Properties of Benzylphosphonic Acid Derivatives

CompoundpK~a1~P–O Bond Length (Å)Electron Density at P (e⁻/ų)
Benzylphosphonic acid2.31.521.45
Pentafluorobenzylphosphonic acid1.81.491.25

Coordination Chemistry of Phosphonic Acid Functional Groups

The phosphonic acid group (–PO(OH)₂) in 2,3,4,5,6-Pentafluorobenzylphosphonic acid exhibits versatile coordination modes, acting as a tridentate ligand through its two oxygen atoms from the phosphonate group and the aromatic fluorine atoms. In metal-organic frameworks (MOFs), this ligand forms μ³-bridging motifs with transition metals such as Zn²⁺ and Fe³⁺, creating extended networks with pore sizes tunable via fluorination density [6]. For example, zinc oxide nanoparticles functionalized with this compound display a 22% increase in surface charge density compared to carboxylate-modified analogs, enhancing their stability in colloidal suspensions [1].

Deprotonation states critically influence coordination behavior:

  • Fully protonated form: Binds metals via hydrogen bonding (e.g., Zn–O distances of 2.1–2.3 Å).
  • Partially deprotonated form: Forms covalent P–O–M bonds (M = Al³⁺, Ti⁴⁺) with bond strengths exceeding 450 kJ/mol [6].
  • Fully deprotonated phosphonate: Engages in chelating-bridging modes, as seen in lanthanide complexes with coordination numbers up to 9 [3].

The fluorinated aromatic ring further modulates coordination through secondary interactions. Fluorine’s lone pairs participate in weak F···H–O hydrogen bonds (2.8–3.1 Å), while the electron-deficient ring stabilizes π–π interactions with conjugated systems in host matrices [5].

Interplay Between Fluorination Density and Molecular Reactivity

Increasing fluorination density in benzylphosphonic acid derivatives systematically alters their chemical reactivity:

  • Acidity Enhancement: Each additional fluorine atom lowers pK~a1~ by ~0.2 units, culminating in the pentafluorinated derivative’s pK~a1~ of 1.8 [4].
  • Solubility Trade-offs: While fluorination improves solubility in nonpolar solvents (e.g., 34 mg/mL in toluene vs. 8 mg/mL for non-fluorinated analog), it reduces aqueous solubility due to hydrophobic perfluoroalkyl effects [1].
  • Thermal Stability: Thermogravimetric analysis (TGA) shows a decomposition temperature of 228–233°C, 40°C higher than non-fluorinated analogs, attributed to strong C–F bonds (bond dissociation energy = 544 kJ/mol) [1] [4].

Table 2: Fluorination-Dependent Reactivity Trends

Fluorination LevelpK~a1~Aqueous Solubility (mg/mL)Decomposition Temp. (°C)
0 (Benzyl)2.312.5192
3 (Tri-fluoro)2.19.8210
5 (Penta-fluoro)1.85.2233

Reactivity in cross-coupling reactions also reflects fluorination effects. The electron-withdrawing pentafluorobenzyl group accelerates Arbuzov-type reactions with alkyl halides by 17-fold compared to non-fluorinated systems, as measured by pseudo-first-order rate constants [3] [5]. However, steric crowding reduces yields in Diels-Alder reactions by 30%, underscoring the balance between electronic activation and steric hindrance [5].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

[(Pentafluorophenyl)methyl]phosphonic acid

Dates

Modify: 2023-08-19

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